Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Overview
Description
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound that has been used in the synthesis of tropane alkaloids . It is a liquid in its technical grade .
Synthesis Analysis
The synthesis of this compound is part of the broader field of research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This research has attracted attention from many research groups worldwide .Molecular Structure Analysis
This compound ethylene ketal contains a total of 38 bonds; 19 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 seven-membered ring, 1 ketone (aliphatic), 1 tertiary amine (aliphatic), and 3 ethers (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical and Chemical Properties Analysis
This compound is a liquid in its technical grade . Its molecular weight is 241.28356 g/mol .Scientific Research Applications
Structural and Mechanistic Studies
Structural studies of azabicyclo[3.2.1]octane derivatives have provided insights into their molecular conformations using various spectroscopic techniques, including IR and NMR spectroscopy, and X-ray diffraction. For example, ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has been synthesized and studied, revealing detailed structural information through these methods (Arias-Pérez et al., 2003). Additionally, ultrasonic synthesis techniques have facilitated the creation of complex molecules, including azabicyclo derivatives, which are characterized by their spectral data and quantum chemical calculations to understand the reaction mechanisms and regioselectivity of these syntheses (Aboelnaga et al., 2016).
Synthesis of Constrained Dipeptide Isosteres
Azabicyclo[3.2.1]octane derivatives have been explored as conformationally constrained dipeptide isosteres, demonstrating their potential in peptide chemistry and drug design. These compounds, synthesized from tartaric acid and amino acids, offer a novel class of building blocks for medicinal chemistry, showcasing their versatility and application in synthesizing complex molecular architectures (Guarna et al., 1999).
Exploration in Organic Synthesis and Medicinal Chemistry
The synthetic versatility of azabicyclo[3.2.1]octane derivatives extends to their use in creating various bioactive molecules and potential drug candidates. For instance, synthesis strategies involving ethyl 4-oxoalkanoates have led to the formation of bicyclic lactams and heterocycles, useful in developing new therapeutic agents. These methodologies not only highlight the synthetic utility of these compounds but also contribute to the broader field of organic synthesis and drug discovery (Wedler et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCVBSNHYFZDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693363 | |
Record name | Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-53-6 | |
Record name | Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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